molecular formula C4H2ClF3 B1585814 1-Chloro-2,3,3-trifluorocyclobutene CAS No. 694-62-2

1-Chloro-2,3,3-trifluorocyclobutene

Cat. No. B1585814
CAS RN: 694-62-2
M. Wt: 142.51 g/mol
InChI Key: NTBUBNMKBVNZBB-UHFFFAOYSA-N
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Description

“1-Chloro-2,3,3-trifluorocyclobutene” is a chemical compound with the formula C4H2ClF3. It has a molecular weight of 142.507 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-Chloro-2,3,3-trifluorocyclobutene” includes a four-membered ring. It contains a total of 10 bonds, including 8 non-H bonds, 1 multiple bond, and 1 double bond .


Physical And Chemical Properties Analysis

The boiling point of “1-Chloro-2,3,3-trifluorocyclobutene” is 51-52 °C (lit.), and its density is 1.355 g/mL at 25 °C (lit.). The refractive index is n 20/D 1.365 (lit.) .

Scientific Research Applications

Chemical Synthesis and Intermediates

1-Chloro-2,3,3-trifluorocyclobutene serves as a key intermediate in the synthesis of various chemical compounds. For instance, it's used in the production of 2,2-Difluorosuccinic Acid, indicating its relevance in organic syntheses involving annulation, cyclization, and elimination processes (Raasch & Castle, 2003).

Conformational Analysis

The compound has been studied for its conformational properties, particularly in terms of the equilibrium between equatorial and axial substituents. The presence of chloro and fluoro groups affects this equilibrium, contributing to the understanding of molecular geometry and conformations in polyhalogenated cyclobutanes (Braude et al., 1990).

Spectroscopy and Magnetic Resonance Studies

The magnetic resonance properties of fluorinated cyclobutenes, including derivatives of 1-Chloro-2,3,3-trifluorocyclobutene, have been investigated. This research provides insights into the fluorine-fluorine and hydrogen-fluorine coupling constants, which are essential for understanding molecular structures and reactions (Newmark et al., 1969).

Reaction Dynamics

Studies on elimination reactions of cyclobutane derivatives, including 1,2-dihalo-2,3,3-trifluorocyclobutanes, reveal the dynamics of dehalogenation reactions. These findings are crucial for chemical synthesis and understanding reaction mechanisms (Park et al., 1975).

Theoretical Chemistry

Theoretical studies have investigated the effects of various substituents, including chloro and fluoro groups, on the geometries and reaction rates of cyclobutenes. This research aids in predicting and understanding the behavior of these molecules under different conditions (Niwayama et al., 1996).

Molecular Structure Analysis

Research on the molecular structure and conformations of fluorinated cyclobutenes, including derivatives of 1-Chloro-2,3,3-trifluorocyclobutene, contributes to the comprehensive understanding of the structural characteristics of these compounds (Frogner et al., 2010).

properties

IUPAC Name

1-chloro-2,3,3-trifluorocyclobutene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3/c5-2-1-4(7,8)3(2)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBUBNMKBVNZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C1(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219526
Record name 1-Chloro-2,3,3-trifluorocyclobutene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,3,3-trifluorocyclobutene

CAS RN

694-62-2
Record name 1-Chloro-2,3,3-trifluorocyclobutene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2,3,3-trifluorocyclobutene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2,3,3-trifluorocyclobutene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-Chloro-2,3,3-trifluorocyclobutene in the synthesis of 2,2-Difluorosuccinic acid?

A1: 1-Chloro-2,3,3-trifluorocyclobutene acts as a key intermediate in the multi-step synthesis of 2,2-Difluorosuccinic acid []. While the abstract doesn't detail the entire reaction mechanism, it suggests that this compound undergoes further chemical transformations, ultimately leading to the desired product. This likely involves oxidation and dehalogenation steps.

Q2: Are there other known synthetic pathways where 1-Chloro-2,3,3-trifluorocyclobutene serves as an intermediate?

A2: The provided abstract focuses solely on its role in the synthesis of 2,2-Difluorosuccinic acid []. Further research would be needed to explore if 1-Chloro-2,3,3-trifluorocyclobutene participates as an intermediate in other synthetic pathways.

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